
N-(2,4-difluorophenyl)-6-ethylpyrimidine-4-carboxamide
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Overview
Description
N-(2,4-difluorophenyl)-6-ethylpyrimidine-4-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with an ethyl group and a carboxamide group, along with a difluorophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-6-ethylpyrimidine-4-carboxamide typically involves the reaction of 2,4-difluoroaniline with ethyl pyrimidine-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is heated to reflux, allowing the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the purification of the final product may be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-6-ethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carboxamide group.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.
Scientific Research Applications
N-(2,4-difluorophenyl)-6-ethylpyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-6-ethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of kinases or other signaling proteins involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-fluorobenzamide: Another fluorinated compound with similar structural features.
N-(2,4-difluorophenyl)-2,4-difluoro-4-hydroxybiphenyl-3-carboxamide: A compound with additional fluorine atoms and hydroxyl groups.
Uniqueness
N-(2,4-difluorophenyl)-6-ethylpyrimidine-4-carboxamide stands out due to its unique combination of a pyrimidine ring and a difluorophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H11F2N3O |
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Molecular Weight |
263.24 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-6-ethylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H11F2N3O/c1-2-9-6-12(17-7-16-9)13(19)18-11-4-3-8(14)5-10(11)15/h3-7H,2H2,1H3,(H,18,19) |
InChI Key |
NCBJBHLRDSCHNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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